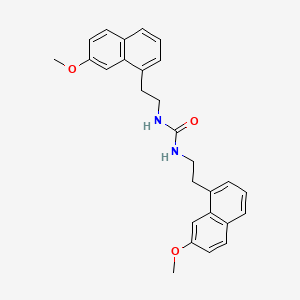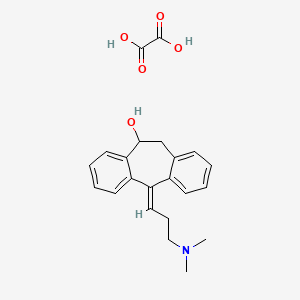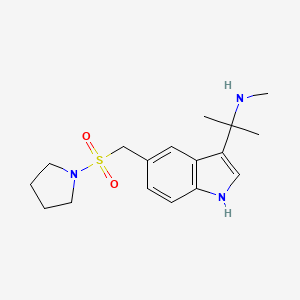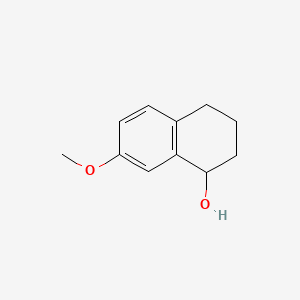
Clenproperol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clenproperol hydrochloride is a substance with the molecular formula C11H16Cl2N2O . It is used as a reference standard in the food and beverage sector for analytical testing .
Molecular Structure Analysis
The molecular structure of Clenproperol hydrochloride is represented by the formula C11H16Cl2N2O . It has a molecular weight of 263.16 .Physical And Chemical Properties Analysis
Clenproperol hydrochloride is a white to light beige solid . It has a density of 1.281g/cm3, a boiling point of 399.2ºC at 760 mmHg, and a melting point range of 110-113°C . It is also noted that it should be stored at an ambient temperature .Wissenschaftliche Forschungsanwendungen
1. Stability Analysis and Method Development
Prajapati and Kothari (2020) developed a stability indicating LC-MS/MS method for determining Clenbuterol Hydrochloride (CLT). This method is crucial for understanding the drug's stability under various conditions, ensuring its safety and efficacy in therapeutic treatments (Prajapati & Kothari, 2020).
2. Applications in Veterinary Medicine
The role of Clenbuterol Hydrochloride in veterinary medicine, particularly for treating chronic obstructive pulmonary disease (COPD) in horses, has been studied. Erichsen et al. (1994) conducted a field study to determine the efficacy and safety of Clenbuterol HCl in horses with COPD, highlighting its significance in veterinary respiratory treatments (Erichsen et al., 1994).
3. Detection and Food Safety
Duan et al. (2017) focused on the selection and application of ssDNA aptamers against Clenbuterol Hydrochloride for sensitive analysis in food safety control. This study demonstrates the potential of aptamers in detecting CLB residues in pork samples, crucial for ensuring food safety (Duan et al., 2017).
4. Analytical and Structural Characterization
Toro et al. (2013) presented the powder diffraction pattern and crystal structure of Clenbuterol hemihydrate, a new form of the drug. This research contributes to the understanding of Clenbuterol's physical and chemical properties, which is essential for its pharmaceutical development (Toro et al., 2013).
Safety And Hazards
Clenproperol hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, avoid contact with skin, eyes, and clothing, and to use personal protective equipment . In case of accidental release, it is recommended to evacuate personnel to safe areas, ensure adequate ventilation, and avoid dust formation .
Zukünftige Richtungen
As for future directions, it’s important to note that Clenproperol hydrochloride is primarily used for research and development purposes . It is not intended for medicinal or household use . The compound continues to be a subject of study in various fields, particularly in food and beverage analytical testing .
Eigenschaften
CAS-Nummer |
75136-83-3 |
|---|---|
Produktname |
Clenproperol hydrochloride |
Molekularformel |
C11H16Cl2N2O.HCl |
Molekulargewicht |
299.627 |
Verwandte CAS-Nummern |
38339-11-6 (free base) |
Synonyme |
1-(4-Amino-3,5-dichlorophenyl)-2-isopropylaminoethanol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
![1-((2'-Cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602173.png)